2-(diethylamino)ethyl 3-(1-naphthyl)propanoate
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Overview
Description
2-(diethylamino)ethyl 3-(1-naphthyl)propanoate is an organic compound with a complex structure that includes a naphthalene ring and a diethylaminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethyl 3-(1-naphthyl)propanoate typically involves the esterification of 3-naphthalen-1-ylpropanoic acid with 2-(diethylamino)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(diethylamino)ethyl 3-(1-naphthyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in the formation of new ester derivatives.
Scientific Research Applications
2-(diethylamino)ethyl 3-(1-naphthyl)propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(diethylamino)ethyl 3-(1-naphthyl)propanoate involves its interaction with specific molecular targets. The diethylaminoethyl group can interact with biological receptors, potentially modulating their activity. The naphthalene ring may facilitate binding to hydrophobic pockets within proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
- 2-(Diethylamino)ethyl 3-(2-furyl)-2-(1-naphthylmethyl)propanoate
- 2-(Diethylamino)ethyl 3-(naphthalen-1-yl)-2-[(oxolan-2-yl)methyl]propanoate
Uniqueness
2-(diethylamino)ethyl 3-(1-naphthyl)propanoate is unique due to its specific combination of a naphthalene ring and a diethylaminoethyl group. This structure imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds .
Properties
Molecular Formula |
C19H25NO2 |
---|---|
Molecular Weight |
299.4g/mol |
IUPAC Name |
2-(diethylamino)ethyl 3-naphthalen-1-ylpropanoate |
InChI |
InChI=1S/C19H25NO2/c1-3-20(4-2)14-15-22-19(21)13-12-17-10-7-9-16-8-5-6-11-18(16)17/h5-11H,3-4,12-15H2,1-2H3 |
InChI Key |
WSYCNOZBOHYBKN-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)CCC1=CC=CC2=CC=CC=C21 |
Canonical SMILES |
CCN(CC)CCOC(=O)CCC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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